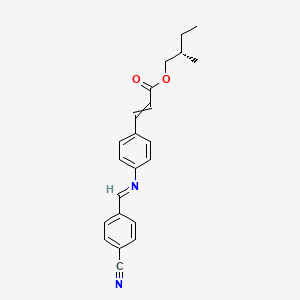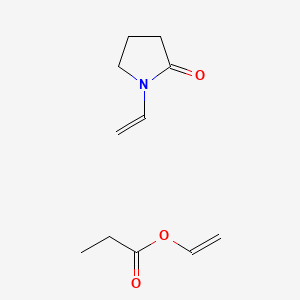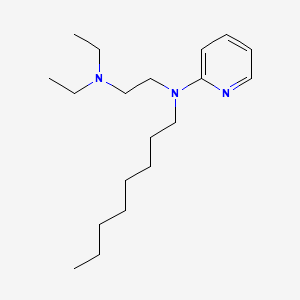
1,4-dimethyl-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-9H-thioxanthen-9-one is a chemical compound with the molecular formula C15H12OS. It belongs to the thioxanthone family, which is known for its unique structural properties and diverse applications. Thioxanthones are heterocyclic compounds containing sulfur and oxygen atoms in their structure, making them valuable in various fields such as photochemistry, organic synthesis, and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-9H-thioxanthen-9-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 1,4-dimethyl-2-(methylthio)benzene with sulfur in the presence of a Lewis acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxanthone to its corresponding thioxanthene derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-9H-thioxanthen-9-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-dimethyl-9H-thioxanthen-9-one involves its ability to absorb light and generate reactive intermediates. These intermediates can participate in various chemical reactions, such as polymerization and cross-linking. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Thioxanthen-9-one: The parent compound of 1,4-dimethyl-9H-thioxanthen-9-one, lacking the methyl groups at positions 1 and 4.
2,4-Diethyl-9H-thioxanthen-9-one: A derivative with ethyl groups instead of methyl groups, exhibiting different physical and chemical properties.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, offering different biological activities and solubility profiles.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at positions 1 and 4 can affect the compound’s electronic properties and steric hindrance, making it distinct from other thioxanthone derivatives .
Eigenschaften
CAS-Nummer |
25942-61-4 |
|---|---|
Molekularformel |
C15H12OS |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1,4-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C15H12OS/c1-9-7-8-10(2)15-13(9)14(16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3 |
InChI-Schlüssel |
LJNGVJDUUJJAOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)




![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)







